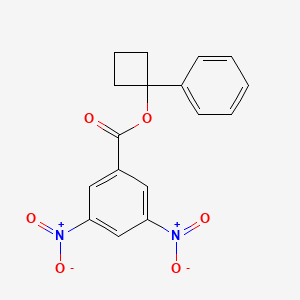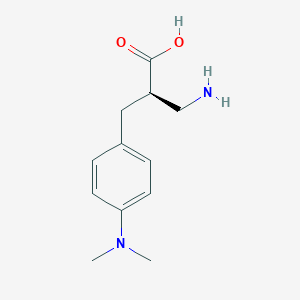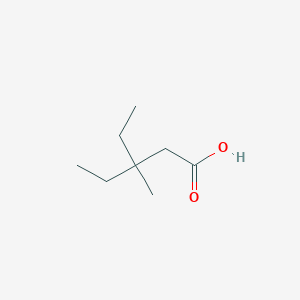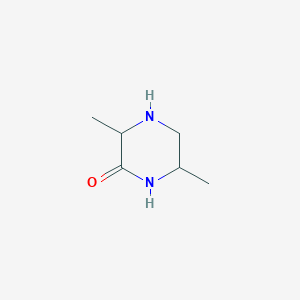
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an organic compound that combines a phenylcyclobutyl group with a 3,5-dinitrobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.
Major Products Formed
Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: 3,5-diaminobenzoate derivatives.
Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.
科学研究应用
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of a phenylcyclobutyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of a phenylcyclobutyl group.
Uniqueness
This compound is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
18592-80-8 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(1-phenylcyclobutyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
InChI 键 |
MFGITMZHASGRQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

